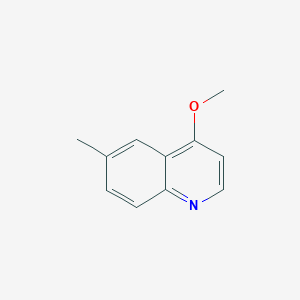

4-Methoxy-6-methylquinoline

Overview

Description

4-Methoxy-6-methylquinoline is a chemical compound with properties that can be analyzed in various ways .

Synthesis Analysis

The synthesis of 4-Methoxy-6-methylquinoline involves various protocols. For example, the synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported . The synthesis involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Another synthetic route involves the use of 2-Quinolinecarbonitrile, 1-benzoyl-1,2-dihydro-6-methyl .Molecular Structure Analysis

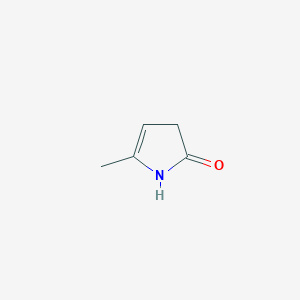

The molecular structure of 4-Methoxy-6-methylquinoline can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file . The compound crystallizes in the monoclinic system, with specific cell parameters .Chemical Reactions Analysis

Chemical reactions involving 4-Methoxy-6-methylquinoline can be analyzed using stoichiometric calculations in a methodology called quantitative analysis . A typical titration analysis involves the use of a buret to make incremental additions of a solution containing a known concentration of some substance .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-6-methylquinoline can be analyzed using various techniques . For instance, the compound has specific melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Antileishmanial Activity

- Lepidines (derivatives of 6-methoxy-4-methyl-8-aminoquinoline) have been studied for their antileishmanial activity. These compounds, including 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline, were found to be significantly more effective than the standard antimonial drug, meglumine antimoniate, in treating Leishmania donovani infections in a hamster model (Kinnamon et al., 1978).

Antibacterial Activity

- 4-Amino-8-methylquinolines , substituted with hydroxy- or methoxy-groups at the 5- and 6-positions, were synthesized and evaluated for antimicrobial activity. These novel 4-aminoquinolines showed slight antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).

Analytical Method Development

- An analytical method was developed for the quantitation of a candidate antileishmanial drug, 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline , in canine plasma. This method was found suitable for analysis of human plasma samples as well (Anders et al., 1984).

Tubulin-Polymerization Inhibition

- 4-(N-Cycloamino)phenylquinazolines , containing a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, were evaluated for cytotoxicity and tubulin inhibition. These compounds were identified as new tubulin-polymerization inhibitors, with potential as anticancer agents (Wang et al., 2014).

Spectroscopic Study for Zinc(II) Detection

- The syntheses of 4- and 5-methoxy isomers of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide were studied. These compounds showed a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, indicating potential applications in Zinc(II) detection (Kimber et al., 2003).

Design andSynthesis of Antimicrobial Compounds

- A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Many of these compounds demonstrated moderate to very good activity, comparable to first-line drugs (Thomas et al., 2010).

Apoptosis Induction and Anticancer Activity

- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration. It showed promising efficacy in breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Antimicrobial Activities Against Foodborne Bacteria

- 4-Methylquinoline analogues were investigated for their antimicrobial activities against foodborne bacteria. The compounds derived from Citrullus colocynthis fruits showed potent activities and could be useful for the development of natural preservatives (Kim et al., 2014).

Additional Antileishmanial Studies

- Further studies on 8-aminoquinolines with substitutions on the quinoline ring or on the 8-amino side-chain revealed that certain 6-hydroxy compounds were the most active drugs tested against Leishmania tropica within human macrophages in vitro (Berman & Lee, 1983).

Mechanism of Action

Safety and Hazards

properties

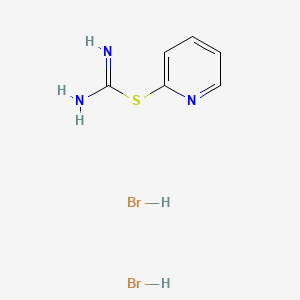

IUPAC Name |

4-methoxy-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-8)11(13-2)5-6-12-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKDECMXVFQCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

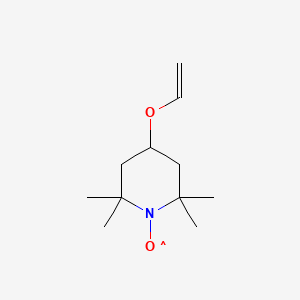

CC1=CC2=C(C=CN=C2C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392180 | |

| Record name | 4-methoxy-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-methylquinoline | |

CAS RN |

99842-59-8 | |

| Record name | 4-methoxy-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole](/img/structure/B3362414.png)

![1H-Imidazo[4,5-c]quinoline, 1-methyl-](/img/structure/B3362419.png)